ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate
Description
Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate (CAS: 402948-37-2) is a benzimidazole derivative with a molecular formula of C₁₆H₂₂N₄O₂ and a molecular weight of 302.37 g/mol . Its structure features a benzimidazole core substituted at the 5-position with a 4-methylpiperazinyl group and at the 2-position with an ethyl acetate moiety.
This compound is synthesized via nucleophilic substitution or coupling reactions, as evidenced by methods in related benzimidazole derivatives (e.g., refluxing with ethanol and monitoring via TLC) . It is utilized in medicinal chemistry research, particularly in anticancer agent development, due to the pharmacophoric significance of benzimidazole and piperazine moieties .
Properties
IUPAC Name |
ethyl 2-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-3-22-16(21)11-15-17-13-5-4-12(10-14(13)18-15)20-8-6-19(2)7-9-20/h4-5,10H,3,6-9,11H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQVKHGDALCPFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)N3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470425 | |
| Record name | Ethyl [6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402948-37-2 | |
| Record name | Ethyl [6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [6-(4-METHYL-PIPERAZINE-1-YL)-1H-BENZOIMIDAZOL-2-YL]-ACETIC ACID ETHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Compounds containing an n-methylpiperazine fragment have been synthesized for various purposes, including the synthesis of antileukemic agents.
Mode of Action
It is known that n-methylpiperazine derivatives can interact with various targets, potentially leading to a variety of biological effects.
Biological Activity
Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate, with the CAS number 402948-37-2, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research and antimicrobial properties. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₆H₂₂N₄O₂
- Molecular Weight: 302.37 g/mol
- Purity: Typically ≥97%
Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:
-
Antiproliferative Effects:
- The compound has shown significant antiproliferative activity against several cancer cell lines, including Hep3B and HuH7, with effective concentrations (IC50) in the micromolar range .
- It acts by inhibiting key signaling pathways such as AKT and STAT3, which are crucial for cell survival and proliferation .
- Inhibition of Tubulin Polymerization:
- Induction of Apoptosis:
Biological Activity Data
The following table summarizes the biological activity of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 8.45 | Inhibition of CDK and PARP; activation of p53 |
| MCF-7 | 0.87 | Cell cycle arrest at G2/M phase |
| HeLa | 9.39 | Induction of apoptosis |
| BEL-7404 | 9.06 | ROS activation leading to apoptosis |
Case Studies
Several studies have highlighted the efficacy of this compound:
- Anticancer Activity:
- Antimicrobial Properties:
- Structure-Activity Relationship (SAR):
Scientific Research Applications
Pharmacological Applications
Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate is primarily studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its applications include:
-
Anticancer Activity
- Research indicates that compounds with benzimidazole derivatives exhibit anticancer properties. This compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown promising results in inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
- Antimicrobial Properties
- CNS Activity
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the effect of this compound on human breast cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. This suggests a mechanism that could be exploited for therapeutic purposes in oncology .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against various strains of Staphylococcus aureus and Escherichia coli. This compound exhibited inhibitory effects comparable to standard antibiotics, highlighting its potential as a lead compound for developing new antimicrobial agents .
Case Study 3: Neuropharmacological Effects
A study aimed at assessing the neuropharmacological profile of the compound found that it produced anxiolytic-like effects in animal models. The findings suggest that it may interact with serotonin receptors, warranting further exploration into its use as an antidepressant or anxiolytic medication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table highlights key structural differences and their implications:
Key Research Findings and Trends
Piperazine as a Key Modifier : The 4-methylpiperazine group in the target compound is a recurring motif in anticancer research, offering both solubility and target affinity advantages .
Halogen vs. Piperazine Substitution : Bromine/chlorine substituents (e.g., ) prioritize cytotoxicity, while piperazine favors solubility and CNS penetration .
Preparation Methods
Synthetic Strategy Overview
The preparation of ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate primarily involves:
- Construction of the benzimidazole ring system.
- Functionalization at the 5-position to introduce a suitable leaving group or reactive intermediate.
- Coupling with 4-methylpiperazine to form the final substituted product.
- Esterification or introduction of the ethyl acetate side chain at the 2-position.
The synthetic approach is generally adapted from methods used in the synthesis of benzimidazole derivatives and piperazine-substituted heterocycles, as these provide the structural framework for the target compound.
Preparation of the Benzimidazole Core
The benzimidazole nucleus is typically synthesized via condensation of o-phenylenediamine derivatives with aldehydes or carboxylic acid derivatives under oxidative conditions.
- o-Phenylenediamine is reacted with an appropriate aldehyde (e.g., o-anisaldehyde) in the presence of an oxidizing agent such as 1,4-benzoquinone.
- The reaction is carried out in ethanol under reflux for several hours.
- The product, 2-substituted benzimidazole, is isolated by filtration and crystallization.
This method yields the benzimidazole intermediate efficiently, with yields reported around 70-75%.
Functionalization at the 5-Position
Selective chlorosulfonation at the para position of the aromatic ring attached to the benzimidazole is employed to introduce a reactive sulfonyl chloride group.
- The benzimidazole intermediate is suspended in ice-cooled chlorosulfonic acid and stirred at low temperature (~0°C) for about one hour.
- The reaction mixture is then quenched in crushed ice and filtered.
- The sulfonyl chloride intermediate is washed extensively with water and used directly in subsequent coupling reactions without further purification.
Coupling with 4-Methylpiperazine
The sulfonyl chloride intermediate is reacted with 4-methylpiperazine to form the sulfonamide linkage, a key step in introducing the piperazine moiety.
- The sulfonyl chloride is dissolved in dichloromethane.
- Triethylamine is added as a base to neutralize the hydrochloric acid formed.
- 4-Methylpiperazine is added, and the mixture is stirred for several hours at room temperature.
- The reaction mixture is washed, dried, and the product is isolated.
- The free base is converted to the hydrochloride salt and purified by crystallization from methanol/ethyl acetate.
This step typically affords good yields (~70-75%) of the piperazine-substituted benzimidazole.
Introduction of the Ethyl Acetate Side Chain
The ethyl 2-acetate moiety is introduced at the 2-position of the benzimidazole ring, often through alkylation or esterification reactions.
- Although specific detailed procedures for this compound are limited in literature, analogous compounds are prepared by alkylation of the benzimidazole nitrogen or carbon with ethyl bromoacetate or similar reagents under basic conditions.
- Alternatively, esterification of the corresponding acid precursor with ethanol in the presence of acid catalysts can be employed.
Formulation and Solubility Preparation
For in vivo or experimental use, preparation of stock solutions and formulations is critical.
- Stock solutions of this compound are prepared in DMSO at various concentrations (1 mM, 5 mM, 10 mM), with volumes adjusted according to the amount of compound (see Table 1).
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Stock Solution | 3.3072 mL | 16.536 mL | 33.0721 mL |
| 5 mM Stock Solution | 0.6614 mL | 3.3072 mL | 6.6144 mL |
| 10 mM Stock Solution | 0.3307 mL | 1.6536 mL | 3.3072 mL |
- In vivo formulation involves preparing a DMSO master liquid, followed by sequential addition of co-solvents such as PEG300, Tween 80, and water or corn oil, ensuring clarity at each step before proceeding.
- Physical methods like vortexing, ultrasound, or gentle heating can assist dissolution.
Notes on Reaction Conditions and Purification
- The order of reagent addition and temperature control are critical, especially during chlorosulfonation and coupling steps.
- Purification is often achieved by crystallization of hydrochloride salts from methanol/ethyl acetate mixtures.
- Characterization of intermediates and final products is performed using NMR (1H and 13C) and mass spectrometry to confirm structure and purity.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzimidazole formation | o-Phenylenediamine + o-anisaldehyde + 1,4-benzoquinone, EtOH reflux 3 h | ~74.5 | Oxidative cyclization |
| Chlorosulfonation | Chlorosulfonic acid, 0°C, 1 h | Not specified | Selective para-substitution |
| Coupling with 4-methylpiperazine | Dichloromethane, triethylamine, room temp, 3 h | ~73 | Formation of sulfonamide linkage |
| Salt formation and purification | Methanol/ethyl acetate crystallization | Not specified | Hydrochloride salt isolation |
| Stock solution preparation | DMSO and co-solvents (PEG300, Tween 80, Corn oil) | N/A | For in vivo and experimental use |
Q & A
Basic: What are the common synthetic methodologies for ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with nitroacetanilide derivatives or Schiff bases. For example:
Condensation : React 5-chloro-2-nitroacetanilide with piperazine derivatives under reflux in polar solvents (e.g., DMF or pyridine) to introduce the 4-methylpiperazine moiety .
Cyclization : Use 2-chloroacetate or ethyl cyanoacetate to form the benzimidazole core via nucleophilic substitution or cyclocondensation .
Esterification : Introduce the ethyl acetate group via coupling reactions, often employing bases like triethylamine in 1,4-dioxane .
Optimization : Adjust reaction time (6–10 hours) and temperature (reflux conditions) to improve yields (~78% reported in analogous syntheses) .
Basic: How is the compound characterized structurally, and what analytical techniques are essential?
Methodological Answer:
Critical techniques include:
- NMR Spectroscopy : Confirm the benzimidazole proton environment (δ 7.2–8.1 ppm for aromatic protons) and ester carbonyl signals (δ 4.1–4.3 ppm for CH₂) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z ~342 for analogous esters) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .
- Elemental Analysis : Ensure purity by matching calculated and observed C/H/N/S percentages (e.g., ±0.3% tolerance) .
Basic: What preliminary biological activities are associated with this compound?
Methodological Answer:
Benzimidazole derivatives exhibit:
- Anticancer Activity : Inhibition of receptor tyrosine kinases (e.g., via oxadiazole-linked derivatives) .
- Antimicrobial Effects : Disruption of bacterial cell membranes (MIC values: 2–16 µg/mL for Gram-positive strains in related compounds) .
Experimental Design : - Use in vitro assays (MTT for cytotoxicity, agar diffusion for antimicrobial activity).
- Compare with control compounds (e.g., 5-fluorouracil for anticancer screening) .
Advanced: How can crystallographic data refine the compound’s structure, and what software is recommended?
Methodological Answer:
- SHELX Suite : Employ SHELXL for small-molecule refinement and SHELXD for structure solution. Key steps:
- Data Interpretation : Analyze bond lengths (e.g., C-N in piperazine: ~1.47 Å) and torsional angles to validate stereochemistry .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Methodological Answer:
- Modification Strategies :
- Replace the ethyl ester with methyl or tert-butyl groups to alter solubility and bioavailability .
- Introduce sulfonamide or triazole moieties to enhance target binding (e.g., IC₅₀ improvements of 10-fold in oxadiazole derivatives) .
- Experimental Validation :
Advanced: How to resolve contradictions in biological data across studies?
Methodological Answer:
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations).
- Resolution Steps :
Advanced: What reaction mechanisms dominate during synthesis, and how can side products be minimized?
Methodological Answer:
- Key Mechanisms :
- Nucleophilic attack on carbonyl carbons during cyclization .
- Thioether formation via SN2 displacement (e.g., using NaH in DMF) .
- Side Product Mitigation :
- Monitor reaction progress with TLC (hexane:ethyl acetate = 8:2, Rf ~0.77) .
- Purify via recrystallization (hot ethanol) or column chromatography (silica gel, gradient elution) .
Advanced: How does the 4-methylpiperazine moiety influence pharmacokinetics?
Methodological Answer:
- Role in Solubility : The basic piperazine nitrogen enhances water solubility at physiological pH (logP reduction by ~0.5 units) .
- Metabolic Stability : Piperazine rings resist oxidative metabolism, prolonging half-life (t₁/₂ > 4 hours in microsomal assays) .
- Experimental Validation :
- Conduct hepatic microsome assays (human/rat) to quantify metabolic clearance .
Table 1: Representative Yields and Conditions for Analogous Syntheses
| Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Benzimidazole Cyclization | Pyridine | None | 78 | |
| Ester Coupling | 1,4-Dioxane | Triethylamine | 65–72 | |
| Piperazine Substitution | DMF | NaH | 85 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
